Cas no 1805150-02-0 (4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)

4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, combining difluoromethyl, iodo, nitro, and trifluoromethyl functional groups. This structure imparts distinct reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and cross-coupling reactions, while the iodine moiety facilitates further functionalization. Its trifluoromethyl and difluoromethyl groups contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in the development of bioactive molecules, offering versatility in medicinal chemistry and crop protection applications. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine structure
1805150-02-0 structure
Product name:4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine
CAS No:1805150-02-0
MF:C7H2F5IN2O2
Molecular Weight:367.999471187592
CID:4893899

4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine
    • インチ: 1S/C7H2F5IN2O2/c8-5(9)2-1-3(7(10,11)12)14-6(13)4(2)15(16)17/h1,5H
    • InChIKey: PTOCFGNUWVRSPO-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C(F)F)=CC(C(F)(F)F)=N1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 58.7

4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029022162-250mg
4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine
1805150-02-0 95%
250mg
$950.60 2022-04-01
Alichem
A029022162-500mg
4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine
1805150-02-0 95%
500mg
$1,752.40 2022-04-01
Alichem
A029022162-1g
4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine
1805150-02-0 95%
1g
$2,750.25 2022-04-01

4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine 関連文献

4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridineに関する追加情報

4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound 4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine, identified by the CAS number 1805150-02-0, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple functional groups, including a difluoromethyl group, an iodo group, a nitro group, and a trifluoromethyl group, makes this molecule unique and versatile in its chemical reactivity and potential uses.

The structure of this compound is characterized by the substitution pattern on the pyridine ring. The iodo group is located at position 2, while the nitro group is at position 3. The difluoromethyl group is attached at position 4, and the trifluoromethyl group is at position 6. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, which are crucial for its applications in synthetic chemistry and materials science.

Recent studies have highlighted the importance of such multifunctional pyridine derivatives in the development of advanced materials. For instance, the trifluoromethyl group is known for its strong electron-withdrawing effect, which can enhance the electrophilic character of the pyridine ring. This makes it an attractive substrate for nucleophilic aromatic substitution reactions. Similarly, the nitro group at position 3 contributes to the overall electron deficiency of the ring, further facilitating such reactions.

The iodo group at position 2 plays a critical role in various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are widely used in organic synthesis to construct complex molecules with high precision. The presence of iodine as a leaving group is advantageous due to its relatively low bond dissociation energy compared to other halogens like bromine or chlorine. This makes it easier to replace iodine with other functional groups during synthesis.

In terms of application, this compound has shown promise in the field of medicinal chemistry. The combination of electron-withdrawing groups (nitro and trifluoromethyl) and electron-donating groups (difluoromethyl) creates a balanced electronic environment that can be exploited for designing bioactive molecules. Recent research has explored its potential as a precursor for synthesizing novel drug candidates targeting various diseases, including cancer and infectious diseases.

Moreover, this compound has been utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by its functional groups make it suitable for applications in optoelectronics. For example, studies have demonstrated that derivatives of this compound can exhibit desirable photoluminescence properties under UV irradiation, making them candidates for next-generation display technologies.

From a synthetic perspective, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of such multifunctional pyridines. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved yields and reduced reaction times compared to traditional methods.

In conclusion, 4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern and functional groups make it an invaluable tool for researchers seeking to develop innovative chemical compounds with tailored properties.

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